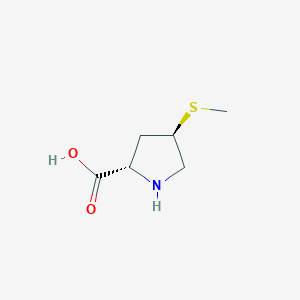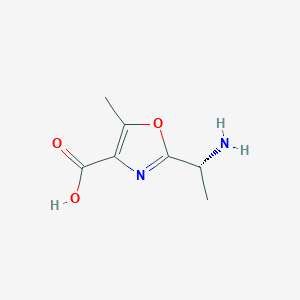![molecular formula C17H17NO3 B12864909 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound features a biphenyl core (two phenyl rings connected by a single bond) with carboxylic acid groups attached at the 4’ and 3 positions.
- Its IUPAC name is [1,1’-biphenyl]-4,4’-dicarboxylic acid .
- It exists as a white to light beige powder and has a predicted melting point above 300°C .
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is an organic compound with the chemical formula C₁₄H₁₀O₄. It belongs to the class of biphenyl derivatives.
Méthodes De Préparation
- The synthetic routes for 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid involve several steps:
Step 1: Starting from aniline (phenylamine), perform an oxidation reaction to obtain peroxidized aniline.
Step 2: Deprotect the amino group in peroxidized aniline to yield 4,4’-biphenyldiamine.
Step 3: Oxidize 4,4’-biphenyldiamine to form .
- Industrial production methods may vary, but the key steps remain consistent.
Analyse Des Réactions Chimiques
- Common reagents include oxidizing agents (e.g., potassium permanganate) and acid chlorides (e.g., acetyl chloride).
- Major products depend on the specific reaction conditions.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: can undergo various reactions:
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of polyester resins, such as polyester fibers and films.
Mécanisme D'action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In drug development, it may interact with molecular targets or pathways relevant to a particular disease or condition.
Comparaison Avec Des Composés Similaires
- Similar compounds include other biphenyl derivatives, but none with the exact same substitution pattern.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is unique due to its specific substitution pattern and morpholine group.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-(4-morpholin-4-ylphenyl)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)15-3-1-2-14(12-15)13-4-6-16(7-5-13)18-8-10-21-11-9-18/h1-7,12H,8-11H2,(H,19,20) |
Clé InChI |
CPTHVBAGGGXUJM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


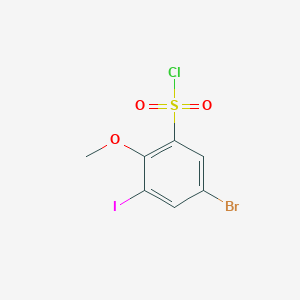
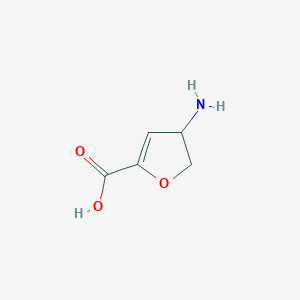
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
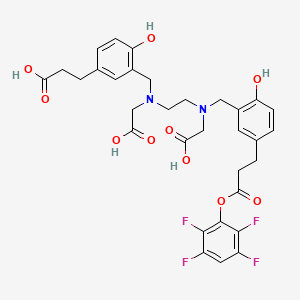

![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
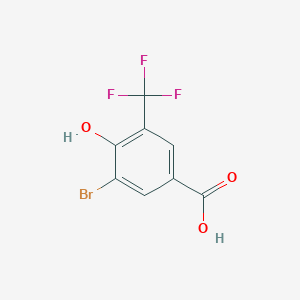
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)
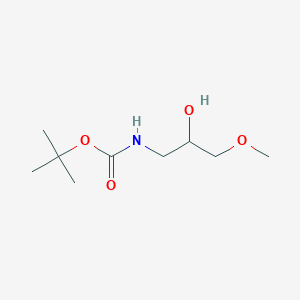
![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
